2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one
Overview
Description
2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H12ClF2NO and its molecular weight is 211.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Functionalized Crown Ethers
Researchers developed a convenient synthesis method for valuable building-blocks like 1-(piperidin-2-yl)ethan-1,2-diol for the creation of functionalized crown ethers. These building blocks are crucial for the design of specialized molecular structures with potential applications in various fields, including materials science and pharmaceuticals (Nawrozkij et al., 2014).
Antimicrobial Activity
Compounds derived from 1-(4-(piperidin-1-yl)phenyl) ethanone have shown promising results in antimicrobial studies. These compounds, synthesized under microwave irradiation, were tested and showed significant antibacterial activity, highlighting their potential in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Pharmacological Properties
A chapter dedicated to 1-substituted piperidines discussed the synthesis methods, pharmacological properties, and the use of derivatives like trihexyphenidyl, biperiden, pridinol, and others. These compounds are significant in medical research for their potential therapeutic effects (Vardanyan, 2018).
Corrosion Inhibition
Researchers synthesized cadmium(II) Schiff base complexes with ligands like 2-(piperidin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine to explore their corrosion inhibition properties on mild steel. This study bridges the gap between coordination inorganic chemistry and materials or corrosion engineering, indicating potential applications in protecting industrial materials (Das et al., 2017).
Synthesis of Heterocyclic Compounds
Novel heterocyclic compounds containing both tetrazoles and piperidine nuclei were synthesized and evaluated for their antimicrobial activity. The compounds exhibited significant activity, suggesting their potential as promising new lead molecules in drug discovery (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Properties
IUPAC Name |
2-chloro-1-[3-(difluoromethyl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClF2NO/c9-4-7(13)12-3-1-2-6(5-12)8(10)11/h6,8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYVNSRQZNPLER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.